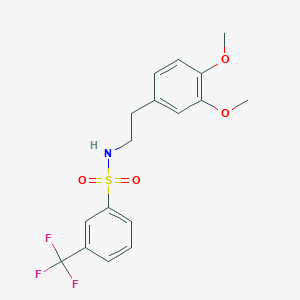

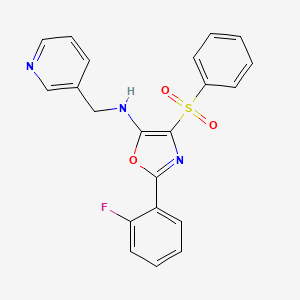

![molecular formula C20H18N4O3S B2482445 N-benzyl-N-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide CAS No. 1251704-99-0](/img/structure/B2482445.png)

N-benzyl-N-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-benzyl-N-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide” is a compound that belongs to the class of triazole compounds . Triazole compounds are heterocyclic compounds that contain two carbon and three nitrogen atoms in a five-membered aromatic azole chain . They are capable of binding in the biological system with a variety of enzymes and receptors, showing versatile biological activities .

Synthesis Analysis

The synthesis of triazole derivatives has been a topic of interest in medicinal chemistry . The process often involves the union of a great number of potential synthetic substances in laboratories around the world . The synthesis of such compounds often involves the reaction of starting compounds with other reagents under specific conditions .Molecular Structure Analysis

The molecular structure of “N-benzyl-N-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide” is characterized by the presence of a triazole nucleus, which is a central structural component in a number of drug classes . This structure allows the compound to interact with various biological receptors due to its dipole character, hydrogen bonding capacity, rigidity, and specific solubility .Chemical Reactions Analysis

Triazole compounds, including “N-benzyl-N-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide”, can undergo various chemical reactions. These reactions often involve the interaction of the compound with other substances, leading to the formation of new compounds .Physical And Chemical Properties Analysis

The physical and chemical properties of “N-benzyl-N-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide” are determined by its molecular structure. The presence of a triazole nucleus in the compound contributes to its dipole character, hydrogen bonding capacity, rigidity, and specific solubility .Scientific Research Applications

Herbicidal Activity

Compounds similar to N-benzyl-N-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide have shown notable herbicidal activity. Research by Moran (2003) investigated substituted N-aryl[1,2,4]triazolo[1,5-a]pyridine-2-sulfonamide compounds, demonstrating their effectiveness in controlling a broad spectrum of vegetation at low application rates (Moran, 2003).

Antimicrobial Properties

Studies by Abdel-Motaal & Raslan (2014) have highlighted the antimicrobial potential of substituted sulfonamides and sulfinyl compounds derived from 1,2,4-triazolo[1,5-a]pyridine and pyrimidine thiol derivatives (Abdel-Motaal & Raslan, 2014).

Anticancer Applications

Wang et al. (2015) conducted research on N-(6-(2-Methoxy-3-(4-fluorophenylsulfonamido)pyridin-5-yl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl)acetamide, a compound with a similar structure, which exhibited significant anticancer effects. The study focused on synthesizing derivatives with alkylurea to enhance antiproliferative activities and reduce toxicity (Wang et al., 2015).

Insecticidal Properties

Research by Soliman et al. (2020) on sulfonamide-thiazole derivatives incorporating a triazolo[1,5-a]pyrimidine moiety has demonstrated potential for use as insecticidal agents against the cotton leafworm, Spodoptera littoralis (Soliman et al., 2020).

Antimalarial Activity

A study by Karpina et al. (2020) on [1,2,4]Triazolo[4,3-a]Pyridine Sulfonamides revealed their potential as antimalarial agents. The compounds showed significant in vitro activity against Plasmodium falciparum, suggesting their usefulness in antimalarial drug discovery programs (Karpina et al., 2020).

Mechanism of Action

Future Directions

The future directions in the study of “N-benzyl-N-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide” and similar compounds could involve the development of new synthesis methods, the exploration of their potential biological activities, and the design of new drugs based on their molecular structure . The potential of further synthetic application of the library members for medicinally oriented synthesis was shown .

properties

IUPAC Name |

N-benzyl-N-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N4O3S/c1-27-18-9-7-17(8-10-18)24(13-16-5-3-2-4-6-16)28(25,26)19-11-12-20-22-21-15-23(20)14-19/h2-12,14-15H,13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXZSKLJOIVRAQJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N(CC2=CC=CC=C2)S(=O)(=O)C3=CN4C=NN=C4C=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-benzyl-N-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[4-(Chloromethyl)phenyl]-3-fluorooxetane](/img/structure/B2482365.png)

![1-[(4-Fluorophenyl)acetyl]piperazine](/img/structure/B2482367.png)

![2-[(1H-indol-3-yl)methyl]-5-{[1-(morpholin-4-yl)-1-oxobutan-2-yl]sulfanyl}-2H,3H-imidazo[1,2-c]quinazolin-3-one](/img/structure/B2482368.png)

![3,5-dichloro-4-methoxy-N-[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide](/img/structure/B2482369.png)

![Methyl 4-(((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)carbamoyl)benzoate](/img/structure/B2482371.png)

![8-Methoxy-5-[(4-methoxyphenyl)methyl]-3-(4-methylphenyl)pyrazolo[4,3-c]quinoline](/img/structure/B2482377.png)

![8-[2-(4-Fluorophenyl)-2-oxoethyl]sulfanyl-1,3,9-trimethylpurine-2,6-dione](/img/structure/B2482382.png)

![N-(2-(dimethylamino)ethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-3-methylbenzamide hydrochloride](/img/structure/B2482385.png)